![molecular formula C25H44O2Si B14014124 (5S,8R,9S,10S,13S,14S,17S)-17-((Tert-butyldimethylsilyl)oxy)-10,13-dimethyltetradecahydro-1H-cyclopenta[A]phenanthren-3(2H)-one](/img/structure/B14014124.png)
(5S,8R,9S,10S,13S,14S,17S)-17-((Tert-butyldimethylsilyl)oxy)-10,13-dimethyltetradecahydro-1H-cyclopenta[A]phenanthren-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5S,8R,9S,10S,13S,14S,17S)-17-((Tert-butyldimethylsilyl)oxy)-10,13-dimethyltetradecahydro-1H-cyclopenta[A]phenanthren-3(2H)-one is a complex organic molecule with a unique structure. It belongs to the class of tetradecahydrocyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,8R,9S,10S,13S,14S,17S)-17-((Tert-butyldimethylsilyl)oxy)-10,13-dimethyltetradecahydro-1H-cyclopenta[A]phenanthren-3(2H)-one typically involves multiple steps, including the protection of hydroxyl groups, cyclization reactions, and the introduction of the tert-butyldimethylsilyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(5S,8R,9S,10S,13S,14S,17S)-17-((Tert-butyldimethylsilyl)oxy)-10,13-dimethyltetradecahydro-1H-cyclopenta[A]phenanthren-3(2H)-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols or alkenes to alkanes.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(5S,8R,9S,10S,13S,14S,17S)-17-((Tert-butyldimethylsilyl)oxy)-10,13-dimethyltetradecahydro-1H-cyclopenta[A]phenanthren-3(2H)-one: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5S,8R,9S,10S,13S,14S,17S)-17-((Tert-butyldimethylsilyl)oxy)-10,13-dimethyltetradecahydro-1H-cyclopenta[A]phenanthren-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[A]phenanthren-3(2H)-one
- (5S,8R,9S,10S,13S,14S,17S)-17-Acetoxy-10,13-dimethyltetradecahydro-1H-cyclopenta[A]phenanthren-3(2H)-one
Uniqueness
The presence of the tert-butyldimethylsilyl group in (5S,8R,9S,10S,13S,14S,17S)-17-((Tert-butyldimethylsilyl)oxy)-10,13-dimethyltetradecahydro-1H-cyclopenta[A]phenanthren-3(2H)-one imparts unique chemical properties, such as increased stability and lipophilicity, which can enhance its biological activity and make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H44O2Si |
|---|---|
Molecular Weight |
404.7 g/mol |
IUPAC Name |
(5S,8R,9S,10S,13S,14S,17S)-17-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C25H44O2Si/c1-23(2,3)28(6,7)27-22-11-10-20-19-9-8-17-16-18(26)12-14-24(17,4)21(19)13-15-25(20,22)5/h17,19-22H,8-16H2,1-7H3/t17-,19-,20-,21-,22-,24-,25-/m0/s1 |
InChI Key |
BDIJWGREUGQQQQ-PJJIPRPHSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O[Si](C)(C)C(C)(C)C)C |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


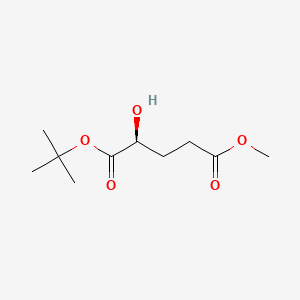
![Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate](/img/structure/B14014044.png)
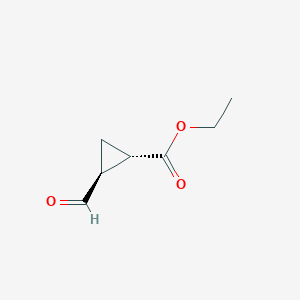
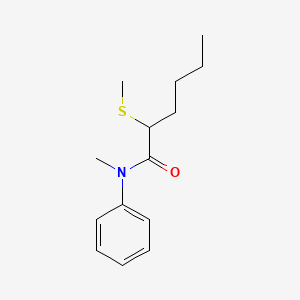
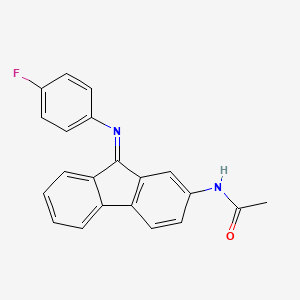
![6-Bromo-11,11-dimethyl-9-phenyl-5,9,10,11-tetrahydroindeno[2,1-b]carbazole](/img/structure/B14014074.png)
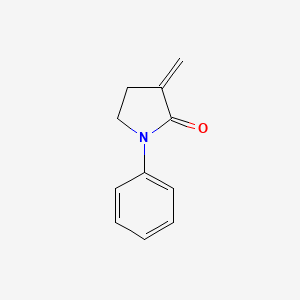
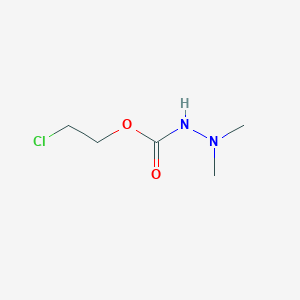
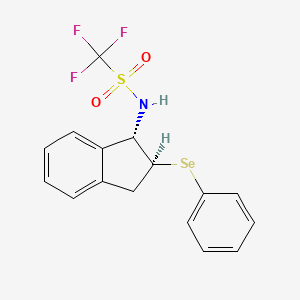
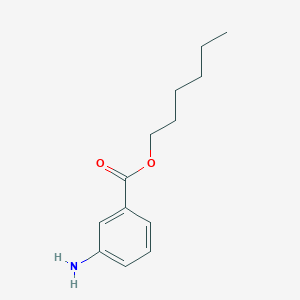
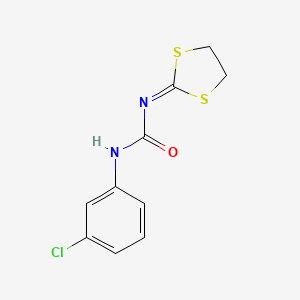
![5-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine](/img/structure/B14014110.png)
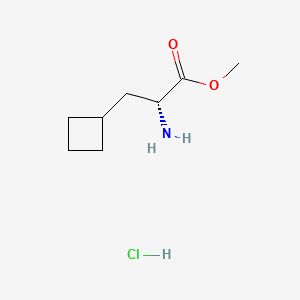
![3-[4-(tert-butyl)phenyl]-5-{2-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]vinyl}-1,2,4-oxadiazole](/img/structure/B14014120.png)
